Bromebric acid, (Z)-

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bromebric acid typically involves the bromination of acrylic acid derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure the formation of the desired (Z)-isomer .

Industrial Production Methods: Industrial production of Bromebric acid may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: Bromebric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: Bromebric acid can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Bromebric acid has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on cellular processes and its potential as a cytostatic agent.

Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

作用機序

The mechanism of action of Bromebric acid involves its ability to inhibit DNA synthesis, thereby preventing cell division and growth. It targets rapidly dividing cells, making it effective against cancer cells. The compound interferes with the replication machinery of the cell, leading to cell cycle arrest and apoptosis (programmed cell death) .

類似化合物との比較

Bromoacrylic acid derivatives: These compounds share a similar brominated structure but may differ in their specific biological activities.

Other antineoplastic agents: Compounds like doxorubicin, vincristine, and cisplatin also exhibit antineoplastic properties but have different mechanisms of action and chemical structures.

Uniqueness: Bromebric acid is unique due to its specific (Z)-isomer configuration and its distinct mechanism of action as a DNA synthesis inhibitor. Unlike other antineoplastic agents, it does not belong to any previously known class of cancer drugs, making it a novel candidate for further research and development .

生物活性

Bromebric acid, (Z)- is a chemical compound with the molecular formula CHBrO and a CAS number of 21653-96-3. It has garnered attention in the field of medicinal chemistry due to its various biological activities, particularly in cancer research. This article explores the biological activity of Bromebric acid, (Z)-, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Bromebric acid, (Z)- is known to exhibit several mechanisms that contribute to its biological activity:

- Inhibition of Purine Synthesis : Research indicates that Bromebric acid inhibits purine synthesis, which is essential for DNA and RNA synthesis. This inhibition can lead to reduced proliferation of tumor cells .

- Impact on Oxidative Phosphorylation : The compound has been shown to interfere with oxidative phosphorylation, a critical process for ATP production in cells. This disruption can lead to energy depletion in rapidly dividing cells, such as cancer cells .

- Cell Cycle Arrest : Bromebric acid induces cell cycle arrest in tumor cells, preventing them from progressing through the cell cycle. This effect is significant in therapeutic contexts where halting cancer cell growth is desired .

Biological Activity Data

The following table summarizes key biological activities and effects observed with Bromebric acid, (Z)-:

Case Studies and Research Findings

Several studies have investigated the effects of Bromebric acid, (Z)- on various cancer cell lines:

- Study on Breast Cancer Cells : A study demonstrated that treatment with Bromebric acid resulted in significant inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the G1 phase .

- Lung Cancer Research : In another study involving A549 lung cancer cells, Bromebric acid was found to reduce cell viability significantly. The researchers noted that this effect was associated with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to its cytotoxicity .

- Leukemia Models : Research involving leukemia cell lines showed that Bromebric acid could inhibit cell proliferation and induce differentiation. The findings suggest potential applications in treating hematological malignancies .

Safety and Toxicity

While Bromebric acid shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that the compound exhibits moderate toxicity towards non-cancerous cells at high concentrations. Further studies are needed to establish a comprehensive safety profile and therapeutic index.

特性

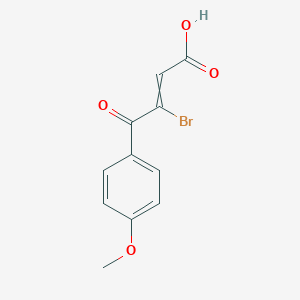

IUPAC Name |

(Z)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZFHUODAYGHDZ-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C/C(=O)O)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16170-75-5 (sodium salt) | |

| Record name | Bromebric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16170-76-6, 21653-96-3 | |

| Record name | Bromebric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromebric acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021653963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMEBRIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW3GJH1XNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。